

Thermochemical Profile of 2-Chloro-2,3,3trimethylbutane: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-2,3,3-trimethylbutane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **2-Chloro-2,3,3-trimethylbutane** (C₇H₁₅Cl). Due to the limited availability of direct experimental data for all thermochemical properties, this report combines experimentally determined values with well-established estimation methods to provide a complete dataset. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who require accurate thermochemical information for this compound.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of **2-Chloro-2,3,3-trimethylbutane**.

Table 1: Enthalpy and Gibbs Free Energy of Formation



Property	Value	Units	Phase	Method	Reference
Standard Enthalpy of Formation (ΔHf°)	-290. ± 3	kJ/mol	Liquid	Reaction Calorimetry	Arnett and Pienta, 1980[1]
Standard Gibbs Free Energy of Formation (ΔGf°)	-85.7	kJ/mol	Liquid	Calculated	This work

Table 2: Entropy and Heat Capacity

Property	Value	Units	Phase	Method	Reference
Standard Molar Entropy (S°)	360.5	J/mol·K	Liquid	Estimation (Group Additivity)	This work
Molar Heat Capacity (Cp)	235.2	J/mol·K	Liquid	Estimation (Group Additivity)	This work

Table 3: Reaction Thermochemistry

Reaction	ΔHr°	Units	Conditions	Method	Reference
2,3,3- trimethyl-1- butene + HCl → 2-Chloro- 2,3,3- trimethylbuta ne	-60.0 ± 1.9	kJ/mol	Liquid phase; Methylene chloride solvent	Calorimetry	Arnett and Pienta, 1980[1][2]



Experimental and Estimation Methodologies Experimental Determination of Enthalpy of Formation

The standard enthalpy of formation for liquid **2-Chloro-2,3,3-trimethylbutane** was determined by Arnett and Pienta (1980) using reaction calorimetry.[1] While the full experimental text is not publicly available, a general methodology for such a determination can be described.

General Protocol for Reaction Calorimetry:

- Reactant Preparation: A known mass of the reactant, 2,3,3-trimethyl-1-butene, is carefully
 prepared and placed in a reaction vessel within the calorimeter. A solution of hydrogen
 chloride (HCl) in a suitable solvent, in this case, methylene chloride, is also prepared at a
 known concentration.
- Calorimeter Setup: A reaction calorimeter, designed to measure the heat evolved or absorbed during a chemical reaction, is assembled. The reaction vessel is placed within a well-insulated environment to minimize heat exchange with the surroundings. A sensitive temperature probe is submerged in the reaction mixture to monitor temperature changes accurately.
- Initiation of Reaction: The HCl solution is introduced into the reaction vessel containing the alkene to initiate the hydrochlorination reaction. The reaction is typically stirred to ensure homogeneity and complete reaction.
- Temperature Monitoring: The temperature of the reaction mixture is recorded continuously from before the initiation of the reaction until the temperature stabilizes after the reaction is complete.
- Heat of Reaction Calculation: The heat of reaction (q) is calculated from the observed temperature change (ΔT), the heat capacity of the calorimeter and its contents (Ccal), using the formula: q = Ccal * ΔT
- Enthalpy of Reaction Calculation: The molar enthalpy of reaction (ΔHr°) is then determined by dividing the heat of reaction by the number of moles of the limiting reactant.



Enthalpy of Formation Calculation: The standard enthalpy of formation of the product, 2-Chloro-2,3,3-trimethylbutane, is calculated using Hess's Law, by combining the experimentally determined enthalpy of reaction with the known standard enthalpies of formation of the reactants (2,3,3-trimethyl-1-butene and HCl).

Estimation of Entropy and Heat Capacity

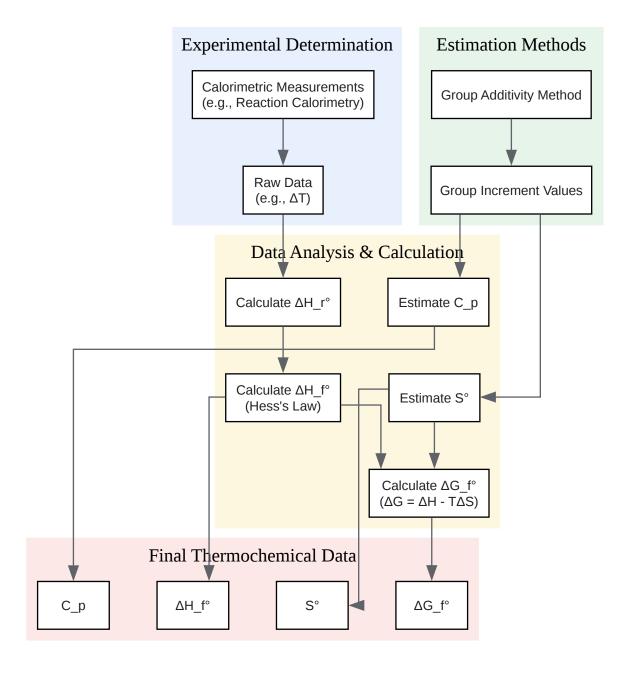
Due to the absence of direct experimental data, the standard molar entropy (S°) and molar heat capacity (Cp) of liquid **2-Chloro-2,3,3-trimethylbutane** were estimated using Benson's Group Additivity Method. This well-established method allows for the calculation of thermochemical properties by summing the contributions of individual chemical groups within a molecule.

The structure of **2-Chloro-2,3,3-trimethylbutane**, C(C)3(Cl) and C(C)4, was broken down into the following contributing groups, and their corresponding established values for S° and Cp were used for the estimation.

Visualizing Thermochemical Relationships

The following diagrams illustrate the logical workflow for determining thermochemical data and the fundamental relationships between key thermochemical properties.

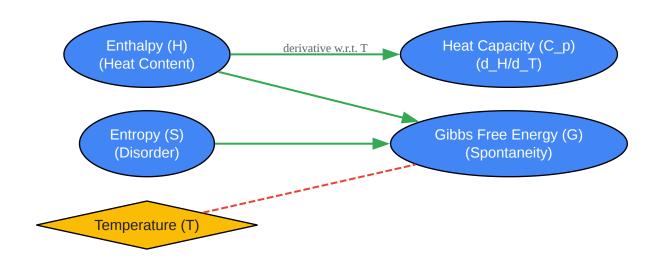




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Workflow for determining thermochemical data.





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Relationship between key thermochemical properties.

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References

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- 2. 2-chloro-2,3,3-trimethylbutane [webbook.nist.gov]
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